molecular formula C26H20FN3O4 B2410832 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326926-07-1

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2410832
CAS No.: 1326926-07-1
M. Wt: 457.461
InChI Key: WSSXVLBFYHOWNJ-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an isoquinolinone core, and substituted with ethoxy, methoxy, and fluorophenyl groups

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4/c1-3-33-22-12-11-16(13-23(22)32-2)24-28-25(34-29-24)21-15-30(18-8-6-7-17(27)14-18)26(31)20-10-5-4-9-19(20)21/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSXVLBFYHOWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Isoquinolinone core synthesis: The isoquinolinone core can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution reactions:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with tailored properties.

Biology

  • Bioactive Compound : Research indicates that this compound exhibits significant biological activity. It has been investigated for potential antimicrobial and anticancer properties. Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways. Its mechanism of action may involve interactions with molecular targets such as:
    • Telomerase : Implicated in cancer cell immortality.
    • Histone Deacetylases (HDAC) : Involved in gene expression regulation.
    • Thymidylate Synthase : Crucial for DNA synthesis.
    • Topoisomerase II : Important for DNA replication and transcription .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar molecules:

Compound NameStructural FeaturesBiological Activity
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-oneSimilar oxadiazole structureModerate anticancer activity
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-oneDifferent substituentsVaries by substitution
4-[3-(4-Methoxy-3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-oneSimilar core but different groupsInvestigated for similar properties

The distinct combination of functional groups in 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one enhances its reactivity and biological activity compared to these similar compounds .

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation or function, and subsequently influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one include other isoquinolinone derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of ethoxy, methoxy, and fluorophenyl groups, which impart distinct characteristics.

Some similar compounds include:

  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one
  • 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one
  • 4-[3-(4-Methoxy-3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of isoquinolinones and features a unique structure characterized by an oxadiazole ring fused with an isoquinolinone core. It is substituted with ethoxy, methoxy, and fluorophenyl groups, which contribute to its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
LogP3.1945
Polar Surface Area62.54 Ų

Biological Activity

Research indicates that this compound exhibits various biological activities including anticancer , antimicrobial , and anti-inflammatory effects.

Anticancer Activity

Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes involved in cell cycle regulation (e.g., thymidylate synthase, HDAC). It may induce apoptosis through pathways involving caspase activation and p53 expression modulation .
  • Case Study : In vitro studies demonstrated that similar oxadiazole derivatives exhibited IC50 values ranging from 0.120.12 to 2.78μM2.78\,\mu M against various cancer cell lines (e.g., MCF-7, A549). These values indicate a promising potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related oxadiazole compounds has shown effectiveness against various bacterial strains.

  • Research Findings : Several studies report that oxadiazole derivatives can inhibit bacterial growth, with some exhibiting selectivity against specific pathogens .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate enzyme activities and influence cellular signaling pathways.

  • Enzyme Interaction : The oxadiazole moiety is known to interact with various enzymes linked to cancer cell survival and proliferation. For instance, it may inhibit telomerase activity or affect the function of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under reflux in ethanol or dichloromethane . Key steps include:

  • Oxadiazole formation : Use of carbodiimide coupling agents (e.g., DCC) to activate carboxylic acids.
  • Isoquinolinone assembly : Condensation of intermediates with substituted phenyl groups under basic conditions (e.g., K₂CO₃ in DMF).
    Optimization focuses on solvent polarity (ethanol for polar intermediates, dichloromethane for non-polar steps) and temperature control (60–80°C for cyclization). Catalysts like DMAP may enhance yields .

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy vs. methoxy groups via δ 1.3–1.5 ppm for ethoxy CH₃ and δ 3.8–4.0 ppm for methoxy OCH₃) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₇H₂₁FN₃O₄⁺ expected at ~478.15 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Q. How is preliminary biological activity assessed for this compound?

Methodological Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) at 1–10 µM concentrations .
  • Positive controls : Compare to known inhibitors (e.g., doxorubicin for cytotoxicity).

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) to enhance aqueous solubility.
  • Lyophilization : Stabilize the compound in amorphous form for long-term storage .

Advanced Research Questions

Q. How do substituents (ethoxy, methoxy, fluorine) influence bioactivity?

Methodological Answer:

  • Ethoxy vs. methoxy : Ethoxy groups enhance lipophilicity (logP ↑ by ~0.5), improving membrane permeability, while methoxy groups stabilize π-π interactions with aromatic enzyme pockets .
  • Fluorine substitution : The 3-fluorophenyl group increases metabolic stability (C-F bond resistance to CYP450 oxidation) and enhances target affinity via electrostatic interactions .

Q. What experimental challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for oxadiazole precursors) and use scavengers (e.g., polymer-bound isocyanate) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. How should conflicting data on biological activity be analyzed?

Methodological Answer:

  • Statistical validation : Apply ANOVA to compare IC₅₀ values across assays (e.g., p < 0.05 for significance).
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) if ELISA results are inconsistent .

Q. Which computational tools predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 1ATP).
  • ADMET Prediction (SwissADME) : Forecast bioavailability (TPSA < 90 Ų optimal) and toxicity (AMES test for mutagenicity) .

Q. How does the compound degrade under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC-UV.
  • Major degradation pathways : Hydrolysis of the oxadiazole ring under acidic conditions, forming carboxylic acid derivatives .

Q. What strategies evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combinatorial screening : Use a checkerboard assay to calculate FIC (Fractional Inhibitory Concentration) indices.
  • Mechanistic studies : RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes BAX/BCL-2) .

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